Éosine

Vue d'ensemble

Description

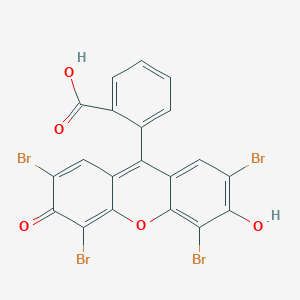

L’éosine est un composé acide fluorescent qui se lie à des composés basiques, ou éosinophiles, tels que les protéines contenant des résidus d’acides aminés comme l’arginine et la lysine, et forme des sels avec eux. Elle colore ces composés en rouge foncé ou en rose en raison de l’action du brome sur l’éosine . L’éosine est couramment utilisée en histologie comme contre-coloration à l’hématoxyline dans la coloration H&E (hématoxyline et éosine), qui est l’une des techniques les plus fréquemment utilisées en histologie .

Applications De Recherche Scientifique

L’éosine a une large gamme d’applications en recherche scientifique, notamment :

Mécanisme D'action

L’éosine exerce ses effets principalement grâce à sa capacité à absorber la lumière dans la région visible du spectre électromagnétique. Cette propriété permet à l’éosine d’agir comme un photosensibilisateur, transférant de l’énergie à d’autres molécules et facilitant diverses réactions chimiques . En histologie, l’éosine se lie aux composants chargés positivement, acidophiles, des tissus, tels que les groupes amino des protéines, les colorant en différentes nuances de rose .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on eosin . This property of eosin allows it to interact with various enzymes, proteins, and other biomolecules, influencing their biochemical reactions.

Cellular Effects

Eosin has significant effects on various types of cells and cellular processes. In histology, tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red . These staining properties of eosin indicate its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Eosin exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through its potential as an electron transfer agent . This property allows eosin to participate in various chemical reactions, influencing the behavior of biomolecules at the molecular level. It can also bind to biomolecules, leading to changes in their structure and function, which can result in changes in gene expression .

Metabolic Pathways

Eosin is involved in various metabolic pathways. As an organic dye, eosin’s uses are expanding significantly in the context of photocatalysis . It acts as an energy transfer agent and there is growing interest in its potential as an electron transfer agent . This indicates that eosin can interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its solubility in alcohol and acetic acid suggests that it may interact with various transporters or binding proteins within cells

Subcellular Localization

Given its staining properties, it is likely that eosin localizes to areas of the cell where eosinophilic compounds, like certain proteins, are present

Méthodes De Préparation

L’éosine peut être synthétisée par bromation de la fluorescéine. Les deux formes les plus courantes d’éosine sont l’éosine Y et l’éosine B. L’éosine Y est un dérivé tétrabromé de la fluorescéine, tandis que l’éosine B est un dérivé dibromé dinitro de la fluorescéine . La voie de synthèse implique la réaction de la fluorescéine avec du brome en présence d’un solvant approprié . Les méthodes de production industrielle impliquent généralement des réactions de bromation à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

L’éosine subit différents types de réactions chimiques, notamment :

Réduction : L’éosine peut être réduite dans certaines conditions, impliquant souvent des agents de transfert d’électrons.

Substitution : L’éosine peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent la lumière visible pour la catalyse photoredox, les agents de transfert d’électrons et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés .

Comparaison Avec Des Composés Similaires

L’éosine est similaire à d’autres colorants fluorescents, tels que la fluorescéine et la rhodamine. L’éosine est unique en ce qu’elle peut agir à la fois comme un agent de transfert d’énergie et comme un agent de transfert d’électrons . Cette double fonctionnalité fait de l’éosine un composé polyvalent en chimie synthétique et en applications biologiques . Les composés similaires comprennent :

Fluorescéine : Un précurseur de l’éosine, utilisé dans diverses applications de coloration et de marquage.

Rhodamine : Un autre colorant fluorescent utilisé en microscopie et en cytométrie en flux.

Les propriétés uniques de l’éosine, telles que sa capacité à se lier aux composés basiques et sa double fonctionnalité en tant que photosensibilisateur et agent de transfert d’électrons, la distinguent de ces composés similaires .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eosin involves the condensation of phthalic anhydride with resorcinol in the presence of sulfuric acid. The resulting product is then oxidized using nitric acid to form Eosin.", "Starting Materials": [ "Phthalic anhydride", "Resorcinol", "Sulfuric acid", "Nitric acid" ], "Reaction": [ "Step 1: Mix phthalic anhydride and resorcinol in the presence of sulfuric acid.", "Step 2: Heat the mixture at a temperature of 150-180°C for 6-8 hours to obtain the intermediate product.", "Step 3: Cool the intermediate product and add nitric acid to it.", "Step 4: Heat the mixture at a temperature of 100-120°C for 2-3 hours to obtain Eosin.", "Step 5: Filter the product, wash it with water and dry it." ] } | |

| 548-26-5 | |

Formule moléculaire |

C20H6Br4Na2O5 |

Poids moléculaire |

691.9 g/mol |

Nom IUPAC |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |

Clé InChI |

SEACYXSIPDVVMV-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |

Apparence |

Solid powder |

melting_point |

572 °F (decomposes) (NTP, 1992) |

| 152-75-0 17372-87-1 |

|

Description physique |

Eosin is a red crystalline powder. (NTP, 1992) |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)

![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)

![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)

![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)

![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)

![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)

![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B543313.png)

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)

![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)